molecular formula C14H14Br2ClN B1604282 Bis(2-bromobenzyl)amine hydrochloride CAS No. 336615-45-3

Bis(2-bromobenzyl)amine hydrochloride

Cat. No.: B1604282
CAS No.: 336615-45-3
M. Wt: 391.53 g/mol
InChI Key: KXMULHDKALNZDJ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: The industrial production methods for this compound are similar to the synthetic routes mentioned above, with optimization for large-scale production. This includes controlling reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: Bis(2-bromobenzyl)amine hydrochloride can undergo nucleophilic substitution reactions due to the presence of bromine atoms.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atom.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide under reflux conditions.

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed:

    Substitution Reactions: Products include various substituted benzylamines.

    Oxidation and Reduction Reactions: Products vary depending on the specific reagents and conditions used.

Scientific Research Applications

Chemistry:

Biology and Medicine:

Industry:

    Material Science: It is used in the synthesis of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of bis(2-bromobenzyl)amine hydrochloride involves its interaction with molecular targets through its bromine atoms and amine group. These interactions can influence various biochemical pathways, depending on the specific application. For example, in catalytic reactions, the compound acts as a ligand, facilitating the formation of carbon-carbon bonds .

Comparison with Similar Compounds

  • Bis(2-chlorobenzyl)amine hydrochloride
  • Bis(2-fluorobenzyl)amine hydrochloride
  • Bis(2-iodobenzyl)amine hydrochloride

Uniqueness:

  • Bromine Atoms: The presence of bromine atoms in bis(2-bromobenzyl)amine hydrochloride makes it unique compared to its chlorinated, fluorinated, and iodinated analogs. Bromine atoms provide distinct reactivity and steric properties, influencing the compound’s behavior in chemical reactions.

Properties

IUPAC Name

1-(2-bromophenyl)-N-[(2-bromophenyl)methyl]methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13Br2N.ClH/c15-13-7-3-1-5-11(13)9-17-10-12-6-2-4-8-14(12)16;/h1-8,17H,9-10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXMULHDKALNZDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CNCC2=CC=CC=C2Br)Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14Br2ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80639953
Record name 1-(2-Bromophenyl)-N-[(2-bromophenyl)methyl]methanamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80639953
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

391.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

336615-45-3
Record name 1-(2-Bromophenyl)-N-[(2-bromophenyl)methyl]methanamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80639953
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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